

Application Note: Assays for Measuring Cytokine Release from AB-2100 Cells

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **TU-2100**

Cat. No.: **B1683275**

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Audience: Researchers, scientists, and drug development professionals.

Introduction

AB-2100 is an autologous, integrated circuit T (ICT) cell therapy engineered to treat clear-cell renal cell carcinoma (ccRCC).^{[1][2][3]} These advanced Chimeric Antigen Receptor (CAR) T-cells are designed to selectively target tumor cells and overcome the suppressive tumor microenvironment. A critical measure of the potency and function of AB-2100 cells is their ability to release effector cytokines upon engagement with target tumor cells. This application note provides detailed protocols for quantifying cytokine release from AB-2100 cells using several standard immunology assays.

Measuring cytokines such as Interferon-gamma (IFN- γ), Tumor Necrosis Factor-alpha (TNF- α), and Interleukin-2 (IL-2) is essential for evaluating the anti-tumor activity, mechanism of action, and potential for toxicities like Cytokine Release Syndrome (CRS). The choice of assay depends on the specific information required, such as the overall concentration of a cytokine, the number of secreting cells, or the polyfunctional profile of the T-cell population.

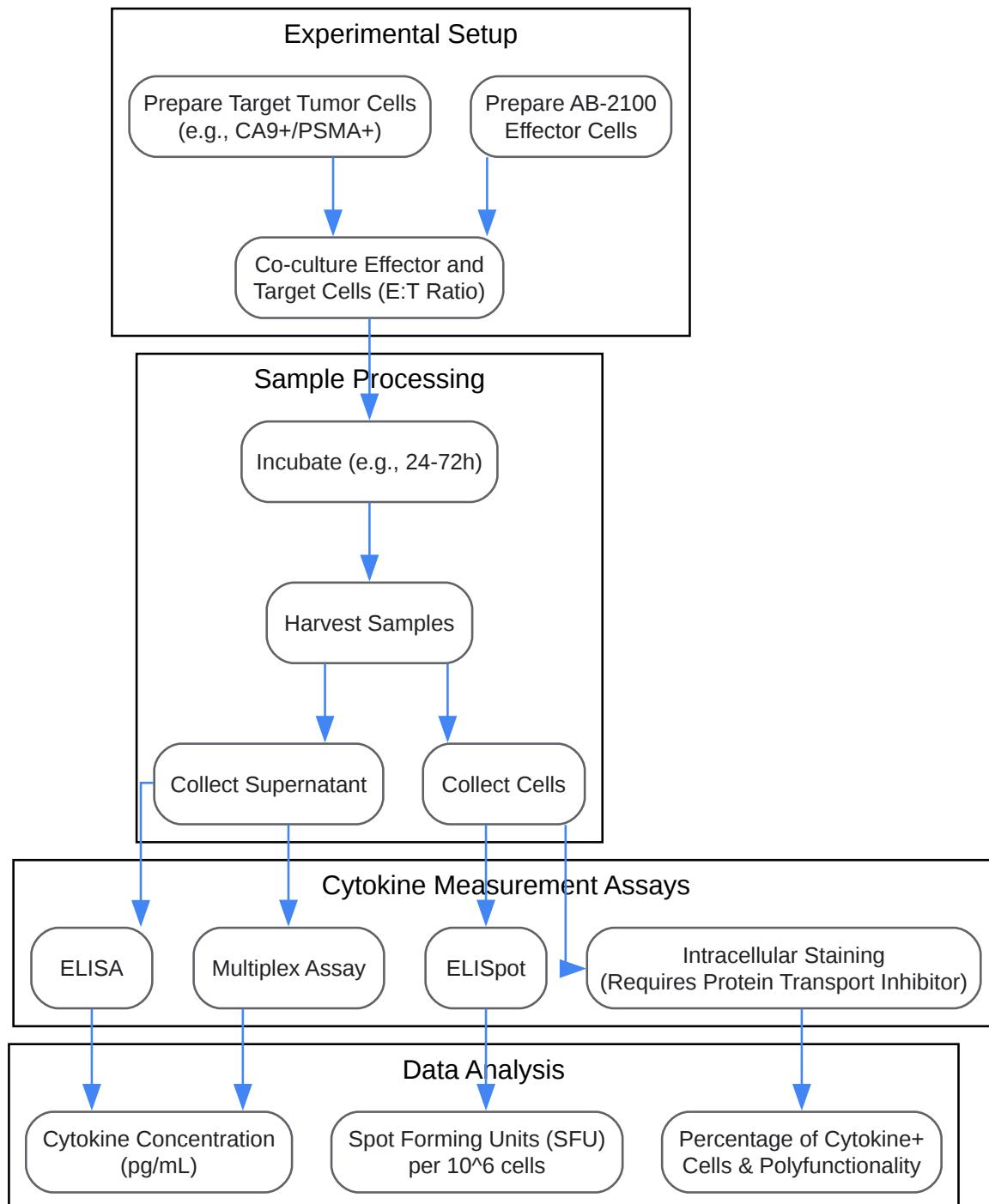
Assay Selection Guide

Choosing the appropriate assay is critical for answering specific research questions. The following table summarizes the primary applications of common cytokine measurement techniques.

Assay	Measures	Primary Application	Throughput	Sensitivity
ELISA	Concentration of a single secreted cytokine in a fluid sample (e.g., supernatant).[4][5]	Quantifying the total amount of a specific cytokine produced by the bulk cell population.	Low to Medium	High
ELISpot	Frequency of cytokine-secreting cells at the single-cell level.[6][7][8]	Detecting and enumerating rare antigen-specific T-cells and their cytokine profile.[9][10]	High	Very High
Intracellular Cytokine Staining (ICS) with Flow Cytometry	Intracellular cytokine expression in individual cells.[11][12]	Identifying the phenotype of cytokine-producing cells and assessing polyfunctionality (multiple cytokines per cell).[13][14]	High	Medium to High
Multiplex Bead Assay	Concentration of multiple secreted cytokines simultaneously in a single sample.[15]	Comprehensive cytokine profiling to understand the overall immune response or screen for key biomarkers.	High	High

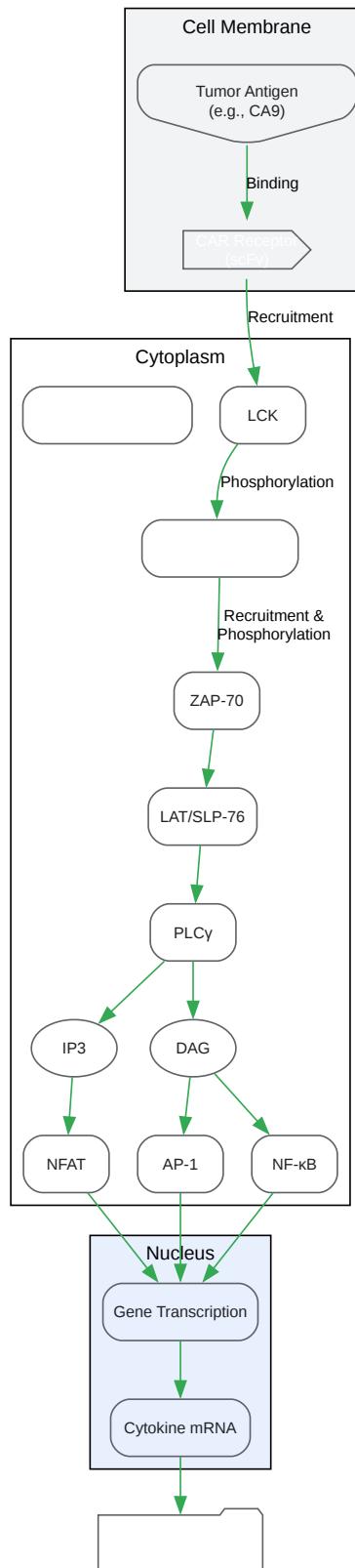
Experimental Workflow and Signaling

A typical experiment involves co-culturing AB-2100 cells with target tumor cells that express the relevant antigens (e.g., CA9 and PSMA for AB-2100).^[1] This stimulation triggers the CAR-mediated signaling cascade, leading to T-cell activation and cytokine secretion.



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Caption: General experimental workflow for measuring cytokine release from AB-2100 cells.



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Caption: Simplified CAR T-cell signaling pathway leading to cytokine production.

Protocols

Protocol 1: Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol outlines a sandwich ELISA for quantifying a single cytokine (e.g., IFN- γ) in cell culture supernatants.[\[5\]](#)[\[16\]](#)[\[17\]](#)

Materials:

- 96-well high-protein binding ELISA plates
- Capture Antibody (e.g., anti-human IFN- γ)
- Recombinant Cytokine Standard (e.g., human IFN- γ)
- Detection Antibody (e.g., biotinylated anti-human IFN- γ)
- Avidin-HRP or Streptavidin-HRP
- Substrate (e.g., TMB)
- Stop Solution (e.g., 2N H₂SO₄)
- Coating Buffer (e.g., PBS, pH 7.4)
- Assay Diluent (e.g., PBS with 10% FBS)
- Wash Buffer (e.g., PBS with 0.05% Tween-20)
- Plate reader (450 nm absorbance)

Procedure:

- Plate Coating: Dilute the capture antibody in Coating Buffer (1-4 μ g/mL).[\[16\]](#) Add 100 μ L to each well of the 96-well plate. Seal and incubate overnight at 4°C.

- Blocking: Wash the plate 3 times with Wash Buffer. Add 200 μ L of Assay Diluent to each well to block non-specific binding. Incubate for 1-2 hours at room temperature (RT).
- Standard and Sample Incubation: Wash the plate 3 times. Prepare a serial dilution of the recombinant cytokine standard in Assay Diluent (e.g., 2000 pg/mL down to 31.2 pg/mL). Add 100 μ L of standards and experimental supernatants (undiluted or diluted) to the wells. Incubate for 2 hours at RT.
- Detection Antibody: Wash the plate 3 times. Dilute the biotinylated detection antibody in Assay Diluent (0.5-2 μ g/mL).[\[18\]](#) Add 100 μ L to each well. Incubate for 1 hour at RT.
- Enzyme Conjugate: Wash the plate 3 times. Dilute Avidin-HRP or Streptavidin-HRP in Assay Diluent. Add 100 μ L to each well. Incubate for 30 minutes at RT in the dark.
- Substrate Development: Wash the plate 5 times. Add 100 μ L of TMB substrate to each well. Incubate for 15-30 minutes at RT in the dark, or until a color gradient develops.
- Read Plate: Add 50 μ L of Stop Solution to each well. Read the optical density (OD) at 450 nm within 30 minutes.
- Analysis: Generate a standard curve by plotting the OD of the standards against their known concentrations. Calculate the concentration of the cytokine in the samples by interpolating their OD values from the standard curve.[\[17\]](#)

Protocol 2: ELISpot Assay

This protocol measures the frequency of cytokine-secreting AB-2100 cells.[\[6\]](#)[\[8\]](#)

Materials:

- 96-well PVDF-membrane ELISpot plates
- Reagents from a commercial ELISpot kit (Capture Ab, Detection Ab, Enzyme conjugate, Substrate)
- AB-2100 cells and target tumor cells
- Cell culture medium

- Automated ELISpot reader

Procedure:

- Plate Preparation: Pre-wet the ELISpot plate membrane with 35% ethanol for 30 seconds, then wash 5 times with sterile water. Coat the wells with capture antibody overnight at 4°C.
- Blocking: Wash the plate and block with cell culture medium containing 10% FBS for at least 30 minutes at 37°C.
- Cell Plating: Remove the blocking medium. Add AB-2100 cells and target cells at the desired E:T ratio in a final volume of 200 µL per well. Include negative controls (AB-2100 cells alone) and positive controls (e.g., mitogen stimulation).
- Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator. Cytokines secreted by activated cells are captured by the antibodies on the membrane.[\[7\]](#)
- Cell Removal: Wash the plates to remove cells, first with PBS and then with Wash Buffer (PBS + 0.05% Tween-20).
- Detection: Add the biotinylated detection antibody. Incubate for 2 hours at RT. Wash the plate.
- Enzyme and Substrate: Add Streptavidin-ALP or -HRP conjugate. Incubate for 1 hour at RT. Wash thoroughly, then add the precipitating substrate (e.g., BCIP/NBT).
- Spot Development: Monitor for the formation of spots. Once spots are clearly visible (10-30 minutes), stop the reaction by washing extensively with deionized water.
- Analysis: Allow the plate to dry completely. Count the spots in each well using an automated ELISpot reader. The result is expressed as Spot Forming Units (SFU) per number of cells plated.

Protocol 3: Intracellular Cytokine Staining (ICS)

This protocol identifies and quantifies cytokine-producing AB-2100 cells using flow cytometry.
[\[11\]](#)[\[12\]](#)[\[19\]](#)

Materials:

- AB-2100 cells and target tumor cells
- Protein transport inhibitor (e.g., Brefeldin A or Monensin)[13]
- Fluorochrome-conjugated antibodies for surface markers (e.g., CD3, CD8)
- Fixation/Permeabilization Buffer Kit
- Fluorochrome-conjugated antibodies for intracellular cytokines (e.g., anti-IFN- γ , anti-TNF- α)
- Flow cytometer

Procedure:

- Cell Stimulation: Co-culture AB-2100 cells with target tumor cells for 4-6 hours at 37°C.
- Protein Transport Inhibition: For the final 3-4 hours of incubation, add a protein transport inhibitor (e.g., Brefeldin A) to the culture. This causes cytokines to accumulate within the Golgi apparatus, making them detectable intracellularly.[13]
- Surface Staining: Harvest the cells and wash them in FACS buffer (PBS with 2% FBS). Stain for surface markers by incubating cells with a cocktail of conjugated antibodies for 30 minutes at 4°C in the dark.
- Fixation and Permeabilization: Wash the cells to remove excess surface antibodies. Resuspend the cells in Fixation Buffer and incubate for 20 minutes at RT. Wash, then resuspend in Permeabilization Buffer.
- Intracellular Staining: Add the fluorochrome-conjugated anti-cytokine antibodies to the permeabilized cells. Incubate for 30 minutes at RT in the dark.
- Acquisition: Wash the cells and resuspend them in FACS buffer. Acquire the samples on a flow cytometer. Be sure to include appropriate compensation and isotype controls.
- Analysis: Analyze the data using flow cytometry software. Gate on the AB-2100 cell population (e.g., CD3+ cells) and then quantify the percentage of cells positive for one or

more cytokines (e.g., IFN- γ +, TNF- α +, or double-positive).

Data Presentation

Quantitative data should be summarized in tables for clear comparison between experimental conditions.

Table 1: IFN- γ Concentration in Co-culture Supernatants by ELISA

Condition	E:T Ratio	Mean IFN- γ (pg/mL)	Standard Deviation
AB-2100 Unstimulated	N/A	15.2	4.5
AB-2100 + Target Cells	1:1	1850.6	150.2
AB-2100 + Target Cells	5:1	4525.3	320.8
AB-2100 + Control Cells	5:1	25.8	8.1

Table 2: Frequency of IFN- γ Secreting Cells by ELISpot

Condition	E:T Ratio	Mean SFU per 10^6 cells	Standard Deviation
AB-2100 Unstimulated	N/A	12	5
AB-2100 + Target Cells	1:1	8,500	650
AB-2100 + Target Cells	5:1	22,300	1,800
AB-2100 + Control Cells	5:1	45	15

Table 3: Polyfunctional Profile of AB-2100 Cells by ICS

Condition	E:T Ratio	% IFN- γ + of CD8+	% TNF- α + of CD8+	% IFN- γ +TNF- α + of CD8+
AB-2100 Unstimulated	N/A	0.1%	0.2%	<0.1%
AB-2100 + Target Cells	5:1	45.6%	52.3%	38.5%
AB-2100 + Control Cells	5:1	0.5%	0.8%	0.2%

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- To cite this document: BenchChem. [Application Note: Assays for Measuring Cytokine Release from AB-2100 Cells]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1683275#assays-for-measuring-cytokine-release-from-ab-2100-cells>]

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